4-(2-Hydroxyphenyl)butan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)butan-2-one can be achieved through various methods. One common approach involves the condensation of phenol with 4-hydroxy-2-butanone under controlled conditions . This reaction typically requires the presence of a catalyst, such as a molecular sieve, and is carried out under nitrogen protection at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves biotechnological methods. For instance, Corynebacterium glutamicum can be engineered to produce this compound from supplemented p-coumaric acid . This microbial synthesis pathway utilizes enzymes such as curcumin/dihydrocurcumin reductase from Escherichia coli and 4-coumarate: CoA ligase from parsley .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
4-(2-Hydroxyphenyl)butan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)butan-2-one involves the activation of peroxisome proliferator-activated receptor-α (PPAR-α), which plays a key role in lipid metabolism . This activation leads to increased lipolysis and fat oxidation, contributing to its anti-obesity effects . Additionally, it has been shown to interact with various molecular targets and pathways involved in hepatic, cardiac, and gastric protection .
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)butan-2-one is often compared with other phenylbutanoids such as zingerone and benzylacetone . While all these compounds share a similar phenylbutanoid structure, this compound is unique due to its distinct raspberry-like aroma and its widespread use in the food and fragrance industries . Other similar compounds include:
Zingerone: Found in ginger, known for its spicy aroma.
Benzylacetone: Found in various plants, known for its sweet floral scent.
Properties
CAS No. |
61844-32-4 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3 |
InChI Key |
YXXJNKRNPOLIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1O |
Origin of Product |
United States |
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